Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1347757-99-6
VCID: VC2732271
InChI: InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-4-3-7-16(8-9)10-5-6-14-12(13)15-10/h5-6,9H,2-4,7-8H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)C2=NC(=NC=C2)Cl
Molecular Formula: C12H16ClN3O2
Molecular Weight: 269.73 g/mol

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

CAS No.: 1347757-99-6

Cat. No.: VC2732271

Molecular Formula: C12H16ClN3O2

Molecular Weight: 269.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate - 1347757-99-6

Specification

CAS No. 1347757-99-6
Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
IUPAC Name ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate
Standard InChI InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-4-3-7-16(8-9)10-5-6-14-12(13)15-10/h5-6,9H,2-4,7-8H2,1H3
Standard InChI Key DIUXQSBPDYQNLE-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C2=NC(=NC=C2)Cl
Canonical SMILES CCOC(=O)C1CCCN(C1)C2=NC(=NC=C2)Cl

Introduction

PropertyValueSource/Method
Molecular FormulaC12H16ClN3O2Structural analysis
Molecular Weight269.73 g/molCalculated
Physical StateSolid at room temperatureInferred from structure
SolubilitySoluble in organic solvents (ethanol, methanol, dichloromethane)Inferred from structure
ReactivityReactive at chloropyrimidine and ester functional groupsStructure-based prediction

The compound's structural similarity to 1-((2-Chloropyrimidin-4-yl)methyl)pyrrolidin-3-ol (CAS: 1420973-87-0) suggests comparable physical-chemical properties, particularly regarding solubility and handling characteristics .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate typically involves the reaction between a 2,4-dichloropyrimidine derivative and ethyl piperidine-3-carboxylate. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen acts as the nucleophile, displacing the chlorine atom at the 4-position of the pyrimidine ring.

A typical synthetic procedure would involve:

  • Preparation of the starting materials (2,4-dichloropyrimidine and ethyl piperidine-3-carboxylate)

  • Reaction under basic conditions to promote nucleophilic substitution

  • Purification of the final product through techniques such as recrystallization or column chromatography

The reaction is commonly performed in polar solvents such as methanol, ethanol, n-propanol, 2-propanol, or n-butanol, which facilitate the nucleophilic substitution process .

Purification Techniques

Purification of Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate typically involves chromatographic methods similar to those used for related heterocyclic compounds. Based on methodologies described for similar compounds, the purification process may include:

  • Column chromatography using silica gel with appropriate solvent systems (often hexane-ethyl acetate gradients)

  • Recrystallization from suitable solvent systems

  • High-performance liquid chromatography (HPLC) for analytical or preparative purposes

For example, similar compounds have been purified "by column chromatography over silica gel (hexane–EtOAc)" as described in the chemical literature .

Chemical Reactivity and Mechanisms

Reaction Types

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate can participate in various chemical reactions due to its multiple functional groups:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be substituted by various nucleophiles (amines, thiols, alcohols) under appropriate conditions. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring.

  • Ester Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • Transesterification: The ester group can react with other alcohols in the presence of catalysts to form different ester derivatives.

  • Reduction: The ester functionality can be reduced to an alcohol using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride.

These reaction types provide opportunities for further derivatization and structural modification of the compound for various research purposes.

Biological Activity and Applications

Research Applications

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate serves various purposes in scientific research:

  • As a chemical building block in the synthesis of more complex organic molecules

  • In biological investigations exploring antimicrobial and potential anticancer properties

  • In medicinal chemistry research for drug development

  • As a pharmacological tool in various therapeutic research areas

The compound's versatile structure, with multiple functional groups and potential derivatization sites, makes it valuable for diverse chemical and biological research applications.

Current Research and Future Directions

Future Research Opportunities

Several promising research directions for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate include:

  • Comprehensive evaluation of its antimicrobial spectrum against a broader range of bacterial pathogens, including drug-resistant strains

  • Detailed mechanistic studies to elucidate its precise mode of action at the molecular level

  • Structural optimization through medicinal chemistry approaches to enhance potency, selectivity, or pharmacokinetic properties

  • Investigation of potential applications beyond antimicrobial activity, such as anticancer, antiviral, or anti-inflammatory properties

  • Development of more efficient synthetic routes for the compound and its derivatives

These research opportunities could significantly expand our understanding of this compound's potential utility in various scientific and medical contexts.

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